molecular formula C11H12O2 B14295015 2-Ethoxy-2H-1-benzopyran CAS No. 116486-23-8

2-Ethoxy-2H-1-benzopyran

Cat. No.: B14295015
CAS No.: 116486-23-8
M. Wt: 176.21 g/mol
InChI Key: UDBCGYRDBYCHAZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring. These compounds are known for their diverse biological activities and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2H-1-benzopyran typically involves the reaction of 2H-1-benzopyran with ethylating agents under controlled conditions. One common method is the reaction of 2H-1-benzopyran with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-2H-1-benzopyran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-2H-1-benzopyran is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other benzopyran derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

116486-23-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethoxy-2H-chromene

InChI

InChI=1S/C11H12O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-8,11H,2H2,1H3

InChI Key

UDBCGYRDBYCHAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC2=CC=CC=C2O1

Origin of Product

United States

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